molecular formula C14H20N4O3 B1323212 N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS No. 1139453-98-7

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Cat. No. B1323212
M. Wt: 292.33 g/mol
InChI Key: LSQRHFSGOUDQDS-UHFFFAOYSA-N
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Description

The compound "N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide" is a derivative of acetamide with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with variations in the substituents on the phenyl and piperazine rings have been synthesized and studied for various biological activities, including anticonvulsant, anti-inflammatory, and photochromic behaviors .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heterocyclic amines. For instance, the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves alkylation reactions of corresponding amines with alkylating reagents . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from propan-1-amine by N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of "N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide".

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as NMR, IR, and MS. For example, the structure of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was confirmed by 1H NMR, IR, and MS . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.

Chemical Reactions Analysis

The chemical behavior of similar compounds in solution can vary significantly depending on their structure. For instance, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage to yield hydroxamic acid in aqueous solution at neutral pH . This indicates that the compound "N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide" may also exhibit specific chemical reactions in solution, which could be influenced by the presence of the nitro group and the piperazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was found to be dependent on the nature of the substituents on the phenyl ring . Similarly, the photochromic behavior of N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide in solid and solution states suggests that the physical properties of these compounds can be quite unique and dependent on their specific molecular arrangements .

Scientific Research Applications

Advanced Oxidation Processes in Environmental Protection

The compound has been studied in the context of advanced oxidation processes (AOPs), particularly in the degradation of acetaminophen (ACT) from aqueous mediums. These studies help in understanding the kinetics, mechanisms, and by-products involved in the degradation pathways. Environmental implications are significant, as the release of certain by-products without proper treatment can threaten ecosystems. Computational methods have been used to match degradation pathways with the most frequent ACT by-products, contributing to enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).

Pharmacology and Behavioral Studies

Studies have explored the anxiolytic and antidepressant potential of related compounds. For instance, AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, has shown utility in treating anxiety and affective disorders. These findings suggest potential applications in psychiatric treatments, although the focus is not directly on N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (Hudzik et al., 2003).

DNA Binding and Drug Design

The compound's analogues, like Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has been exploited in chromosome and nuclear staining, analysis of nuclear DNA content, and as a starting point for rational drug design. The compound serves as a model system to investigate DNA sequence recognition and binding, highlighting its importance in molecular biology and drug development (Issar & Kakkar, 2013).

Toxicological Studies and Environmental Impact

Toxicological studies of acetamide and its derivatives, including N-methylacetamide, have revealed varying biological responses. These studies are crucial for understanding the environmental toxicology of these materials and their potential impact on human health and the environment (Kennedy, 2001).

Medicinal Chemistry and Diverse Therapeutic Fields

N-phenylpiperazine derivatives, a category to which the compound belongs, have shown promise in treating CNS disorders and are recognized for their “druglikeness”. The review highlights the versatility of this scaffold in medicinal chemistry and suggests new research fields to explore, extending beyond CNS structures (Maia et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves potential areas of future research, like new synthesis methods, applications, etc.


Please consult with a chemist or a relevant expert for detailed and accurate information.


properties

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-15-7-9-17(10-8-15)11-14(19)16(2)12-3-5-13(6-4-12)18(20)21/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQRHFSGOUDQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634602
Record name N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

CAS RN

1139453-98-7
Record name N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4MD86VUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Maji, S Barman, G Panda - ChemistrySelect, 2023 - Wiley Online Library
Nintedanib, a potent, oral, small‐molecule tyrosine kinase inhibitor, is known as a triple angiokinase inhibitor, inhibiting three major signaling pathways in angiogenesis. Here, we report …
GJ Roth, A Heckel, F Colbatzky… - Journal of medicinal …, 2009 - ACS Publications
Inhibition of tumor angiogenesis through blockade of the vascular endothelial growth factor (VEGF) signaling pathway is a new treatment modality in oncology. Preclinical findings …
Number of citations: 264 pubs.acs.org

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